molecular formula C8H18O3S B14702959 Sulfurous acid, bis(2-methylpropyl) ester CAS No. 18748-27-1

Sulfurous acid, bis(2-methylpropyl) ester

Cat. No.: B14702959
CAS No.: 18748-27-1
M. Wt: 194.29 g/mol
InChI Key: SYKANJDVMZPZMM-UHFFFAOYSA-N
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Description

Sulfurous acid, bis(2-methylpropyl) ester: is an organic compound with the molecular formula C8H18O3S. It is also known as bis(2-methylpropyl) sulfite. This compound is characterized by its ester functional group, which is derived from sulfurous acid and 2-methylpropanol. It is a colorless liquid with a mild odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfurous acid, bis(2-methylpropyl) ester can be synthesized through the esterification reaction between sulfurous acid and 2-methylpropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of sulfurous acid with 2-methylpropanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from other by-products and unreacted starting materials. The purified ester is collected and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: Sulfurous acid, bis(2-methylpropyl) ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the ester back to its alcohol and sulfurous acid components.

    Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the ester under mild conditions to form substituted products.

Major Products Formed:

    Oxidation: Sulfonic acids

    Reduction: 2-methylpropanol and sulfurous acid

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Sulfurous acid, bis(2-methylpropyl) ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of sulfurous acid, bis(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind effectively to the active site region of cyclooxygenase-2 (COX-2) enzyme, inhibiting its activity. This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for the development of anti-inflammatory drugs .

Comparison with Similar Compounds

Uniqueness: Sulfurous acid, bis(2-methylpropyl) ester is unique due to its specific esterification involving sulfurous acid, which imparts distinct chemical and biological properties

Properties

CAS No.

18748-27-1

Molecular Formula

C8H18O3S

Molecular Weight

194.29 g/mol

IUPAC Name

bis(2-methylpropyl) sulfite

InChI

InChI=1S/C8H18O3S/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

SYKANJDVMZPZMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COS(=O)OCC(C)C

Origin of Product

United States

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